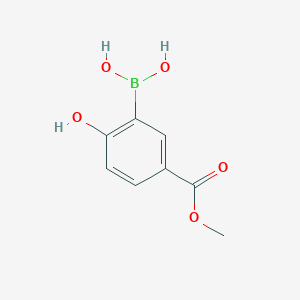![molecular formula C81H89N5O2Zn B12508779 zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid” is a complex organic molecule that incorporates a zinc ion coordinated to a porphyrin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. The introduction of the 3,5-ditert-butylphenyl groups is achieved through Friedel-Crafts alkylation reactions. The final steps involve the coordination of the zinc ion to the porphyrin core and the attachment of the ethynylbenzoic acid moiety through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the oxidation state of the zinc ion or the porphyrin core.
Substitution: The phenyl groups and the ethynylbenzoic acid moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the porphyrin core can lead to the formation of oxoporphyrins, while substitution reactions can introduce various functional groups onto the phenyl rings or the ethynylbenzoic acid moiety.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound can be used as a fluorescent probe for imaging biological systems.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of this compound involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion can coordinate to different ligands, altering the electronic properties of the porphyrin core. This can lead to changes in the reactivity and selectivity of the compound in various chemical reactions. The ethynylbenzoic acid moiety can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior.
相似化合物的比较
Similar Compounds
Zinc porphyrins: These compounds have similar structures but may lack the ethynylbenzoic acid moiety.
Metalloporphyrins: Compounds with different metal ions coordinated to the porphyrin core.
Phthalocyanines: Similar macrocyclic compounds with different electronic properties.
Uniqueness
This compound is unique due to the combination of the zinc ion, the porphyrin core, and the ethynylbenzoic acid moiety. This combination imparts distinct electronic and structural properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C81H89N5O2Zn |
|---|---|
分子量 |
1230.0 g/mol |
IUPAC 名称 |
zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C81H89N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H,87,88);/q-2;+2 |
InChI 键 |
ZUUADOHXMOQMGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)[C-](C5=NC(=C(C6=C[CH-]C(=N6)C(=C7C=CC3=N7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C#CC9=CC=C(C=C9)C(=O)O)C=C5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


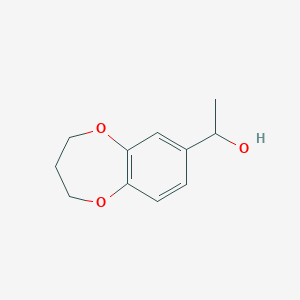
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
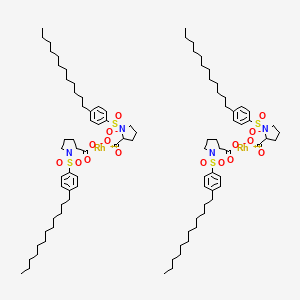

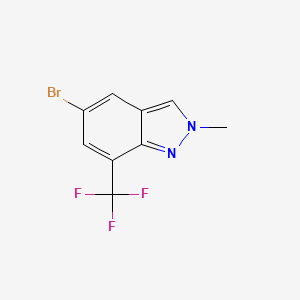
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
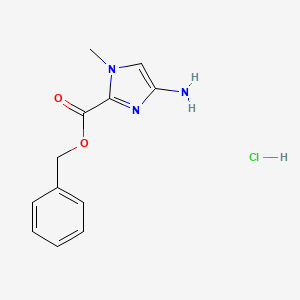
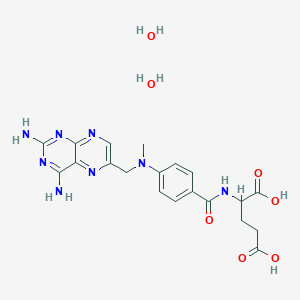

![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
